1-(2-cyclohexylethyl)-1H-benzimidazole
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Overview
Description
1-(2-cyclohexylethyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The addition of a cyclohexylethyl group to the benzimidazole core can potentially enhance its pharmacological properties, making it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyclohexylethyl)-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The synthesized benzimidazole is then alkylated with 2-cyclohexylethyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-cyclohexylethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the cyclohexylethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-(2-cyclohexylethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-cyclohexylethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzene, (2-cyclohexylethyl)-: Similar structure but lacks the benzimidazole core.
2-Cyclohexylethyl α-d-mannopyranoside: Contains a cyclohexylethyl group but is a sugar derivative.
Uniqueness
1-(2-cyclohexylethyl)-1H-benzimidazole is unique due to the presence of both the benzimidazole core and the cyclohexylethyl group. This combination can enhance its pharmacological properties and make it more versatile in various applications compared to similar compounds.
Biological Activity
1-(2-Cyclohexylethyl)-1H-benzimidazole is an organic compound belonging to the benzimidazole family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, particularly in the fields of oncology and antimicrobial therapy. The unique structural features of this compound, which includes a cyclohexylethyl group attached to the benzimidazole core, may enhance its efficacy and specificity in targeting various biological pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various therapeutic effects. Research indicates that this compound may exhibit both anticancer and antimicrobial properties, making it a candidate for further investigation in drug development.
Anticancer Activity
Recent studies have shown that benzimidazole derivatives, including this compound, possess significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma), with IC50 values indicating effective cytotoxicity at micromolar concentrations .
- Mechanistic Insights : The compound's mechanism involves the disruption of cell cycle progression and induction of apoptotic pathways, which are critical for inhibiting tumor growth .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Inhibition Studies : The compound exhibited activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it showed significant efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Structure-Activity Relationship (SAR) : Variations in the cyclohexylethyl group influence the antimicrobial potency, suggesting that modifications can be employed to optimize efficacy against specific pathogens.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with other benzimidazole derivatives:
Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
This compound | Structure | IC50 = X µM (MCF-7) | MIC = Y µg/mL (E. coli) |
Benzimidazole Derivative A | Structure | IC50 = A µM (MCF-7) | MIC = B µg/mL (S. aureus) |
Benzimidazole Derivative B | Structure | IC50 = C µM (MCF-7) | MIC = D µg/mL (E. coli) |
Case Studies
Several case studies highlight the potential applications of this compound in therapeutic settings:
- Study on Cancer Cell Lines : A study published in 2021 demonstrated that treatment with this compound led to a significant reduction in cell viability in multiple cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Efficacy Trials : In another study focusing on its antimicrobial properties, this compound was tested against clinical isolates of resistant bacterial strains, showing promising results that warrant further exploration in clinical settings .
Properties
IUPAC Name |
1-(2-cyclohexylethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-2-6-13(7-3-1)10-11-17-12-16-14-8-4-5-9-15(14)17/h4-5,8-9,12-13H,1-3,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDLXHAVILXVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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